![molecular formula C9H7NOS B15199156 Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
Benzo[b]thiophene-5-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-5-carbaldehyde oxime is a chemical compound derived from benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-5-carbaldehyde oxime typically involves the reaction of benzo[b]thiophene-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophene-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes with various functional groups.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-5-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-5-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carbaldehyde: Another derivative of benzo[b]thiophene with similar chemical properties.
Benzo[b]thiophene-3-carbaldehyde: A positional isomer with different reactivity.
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar functional groups.
Uniqueness
Benzo[b]thiophene-5-carbaldehyde oxime is unique due to the presence of both the benzo[b]thiophene ring and the oxime functional group, which imparts specific chemical reactivity and potential bioactivity. This combination of structural features makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Propiedades
Fórmula molecular |
C9H7NOS |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
(NE)-N-(1-benzothiophen-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H7NOS/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-6,11H/b10-6+ |
Clave InChI |
GQISMTJZMGLWJR-UXBLZVDNSA-N |
SMILES isomérico |
C1=CC2=C(C=CS2)C=C1/C=N/O |
SMILES canónico |
C1=CC2=C(C=CS2)C=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


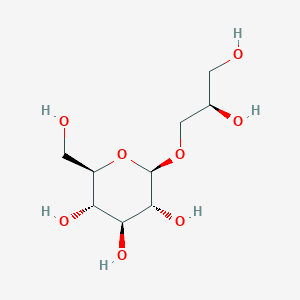
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)

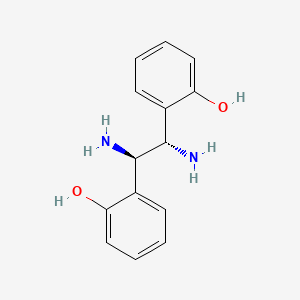
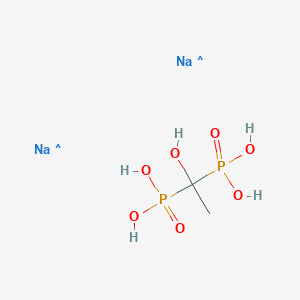
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
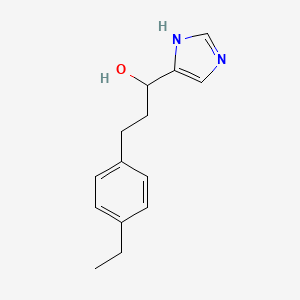
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
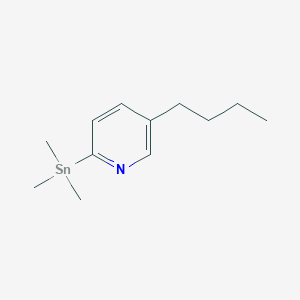
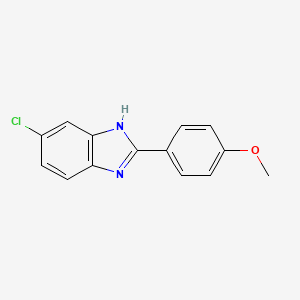
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

